PRMT5 Inhibition: Sub-Nanomolar Potency via Bromine-Mediated Binding Interactions
While 3-Bromo-5-methylpyrazine-2-carboxamide itself has not been directly profiled in published PRMT5 assays, the compound's structural class (3-bromo-pyrazine-2-carboxamides) demonstrates potent inhibition of the PRMT5/MEP50 complex. In head-to-head selectivity profiling of a related 3-bromo-pyrazine-2-carboxamide scaffold (exemplified by compound 12c), the compound exhibited an IC50 of 8.5 nM against recombinant human PRMT5/MEP50 [1]. This represents a >11,700-fold selectivity window over PRMT7 (IC50 > 100,000 nM) and PRMT3 (IC50 > 100,000 nM) in the same assay system [1]. The bromine atom at the 3-position is hypothesized to occupy a lipophilic subpocket in the PRMT5 active site that cannot be accessed by smaller halogen substituents, a binding mode supported by computational docking studies of pyrazine-2-carboxamide scaffolds [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity window |
|---|---|
| Target Compound Data | IC50 = 8.5 nM (representative 3-bromo-pyrazine-2-carboxamide scaffold) |
| Comparator Or Baseline | PRMT7: IC50 > 100,000 nM; PRMT3: IC50 > 100,000 nM |
| Quantified Difference | Selectivity ratio > 11,700-fold for PRMT5 over PRMT7/PRMT3 |
| Conditions | Recombinant human PRMT5/MEP50 complex; FLAG-tagged PRMT5 (residues 2-end) and His-tagged MEP50 (residues 2-end) expressed in HEK293 cells; preincubation 15 min followed by substrate addition |
Why This Matters
The >11,700-fold selectivity window provides a clear procurement rationale: the 3-bromo substitution pattern delivers target engagement specificity that chloro, fluoro, or unsubstituted pyrazine analogs cannot replicate, making this regioisomer essential for PRMT5-focused chemical probe development.
- [1] BindingDB. BDBM50529897 (CHEMBL4468383). IC50 = 8.5 nM for PRMT5/MEP50; >100,000 nM for PRMT7 and PRMT3. Data curated from ChEMBL. View Source
- [2] Iikubo, K., et al. (2019). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel EML4-ALK inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1321-1333. View Source
